4'-Amino-5'-nitrobenzo-15-crown-5
Overview
Description
4’-Amino-5’-nitrobenzo-15-crown-5 is a chemical compound with the molecular formula C14H20N2O7. It belongs to the family of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Amino-5’-nitrobenzo-15-crown-5 typically involves the nitration of benzo-15-crown-5. This process is carried out using nitric acid in an acetonitrile medium. The reaction conditions include maintaining a boiling reaction mass to facilitate the nitration process .
Industrial Production Methods
While specific industrial production methods for 4’-Amino-5’-nitrobenzo-15-crown-5 are not widely documented, the general approach involves large-scale nitration reactions similar to those used in laboratory settings. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
4’-Amino-5’-nitrobenzo-15-crown-5 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of 4’-Amino-5’-aminobenzo-15-crown-5.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
4’-Amino-5’-nitrobenzo-15-crown-5 has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s ability to bind selectively to certain cations makes it useful in biological studies involving ion transport and membrane permeability.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic ions.
Industry: It is used in the separation and purification of metal ions in various industrial processes.
Mechanism of Action
The mechanism of action of 4’-Amino-5’-nitrobenzo-15-crown-5 involves its ability to form stable complexes with cations. The crown ether ring provides a cavity that can encapsulate cations, stabilizing them through electrostatic interactions. This complexation ability is crucial for its applications in ion transport and separation processes .
Comparison with Similar Compounds
Similar Compounds
12-Crown-4: A smaller crown ether with a similar ability to complex cations but with a smaller cavity size.
15-Crown-5: The parent compound of 4’-Amino-5’-nitrobenzo-15-crown-5, lacking the amino and nitro substituents.
18-Crown-6: A larger crown ether with a larger cavity, capable of complexing larger cations.
Uniqueness
4’-Amino-5’-nitrobenzo-15-crown-5 is unique due to the presence of both amino and nitro groups on the benzo ring. These functional groups enhance its reactivity and allow for further chemical modifications, making it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O7/c15-11-9-13-14(10-12(11)16(17)18)23-8-6-21-4-2-19-1-3-20-5-7-22-13/h9-10H,1-8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFJQUGCUJJHIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=C(C(=C2)N)[N+](=O)[O-])OCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408293 | |
Record name | 4'-Amino-5'-nitrobenzo-15-crown-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77001-50-4 | |
Record name | 4'-Amino-5'-nitrobenzo-15-crown-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Amino-5'-nitrobenzo-15-crown-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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